3'-Azido-3'-deoxy-5-fluorouridine
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Overview
Description
3’-Azido-3’-deoxy-5-fluorouridine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly effective against indolent lymphoid malignancies. It functions by inhibiting DNA synthesis and inducing apoptosis, making it a valuable tool in cancer research .
Preparation Methods
The synthesis of 3’-Azido-3’-deoxy-5-fluorouridine involves multiple steps. One common method starts with the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside. This is followed by a reaction with silylated 5-fluorouracil and further modifications of the sugar moiety. The overall yield of this process is approximately 7.6% over nine steps
Chemical Reactions Analysis
3’-Azido-3’-deoxy-5-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.
Oxidation and Reduction:
Common reagents for these reactions include copper catalysts for CuAAC and strained alkynes for SPAAC. Major products formed include triazole derivatives in CuAAC reactions.
Scientific Research Applications
3’-Azido-3’-deoxy-5-fluorouridine has several scientific research applications:
Chemistry: Used as a reagent in click chemistry due to its azide group.
Biology: Studied for its antitumor activity, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The mechanism of action of 3’-Azido-3’-deoxy-5-fluorouridine involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets DNA by incorporating into the DNA strand, leading to chain termination and apoptosis. It also participates in click chemistry reactions, which can be used to label and track biological molecules .
Comparison with Similar Compounds
3’-Azido-3’-deoxy-5-fluorouridine is unique due to its combination of an azide group and a fluorinated nucleoside. Similar compounds include:
5-Fluorouridine: Another fluorinated nucleoside used in cancer treatment.
2’-Deoxy-2’-fluoro-4’-azido-5-fluorouridine: A related compound with similar antitumor activity.
The uniqueness of 3’-Azido-3’-deoxy-5-fluorouridine lies in its dual functionality as both a nucleoside analogue and a click chemistry reagent.
Properties
Molecular Formula |
C9H10FN5O5 |
---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O5/c10-3-1-15(9(19)12-7(3)18)8-6(17)5(13-14-11)4(2-16)20-8/h1,4-6,8,16-17H,2H2,(H,12,18,19) |
InChI Key |
AWEWMNDSGXRWGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)F |
Origin of Product |
United States |
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